4-Amino-4,5-dimethylhexanamide
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Overview
Description
4-Amino-4,5-dimethylhexanamide is an organic compound characterized by its unique structure, which includes an amide group and an amino group attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4,5-dimethylhexanamide typically involves the reaction of 4,5-dimethylhexanoic acid with ammonia or an amine under specific conditions. One common method includes the use of an acid chloride intermediate, where 4,5-dimethylhexanoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2). The acid chloride is then reacted with ammonia or an amine to form the desired amide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, would be crucial in the industrial setting .
Chemical Reactions Analysis
Types of Reactions
4-Amino-4,5-dimethylhexanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often under basic or acidic conditions
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted amides or amines depending on the reagents used
Scientific Research Applications
4-Amino-4,5-dimethylhexanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Amino-4,5-dimethylhexanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The amide group can participate in various biochemical reactions, potentially affecting enzyme activity and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2,6-dimethoxypyrimidine
- N,N-Dimethylhexanamide
- 4-Amino-2,6-dimethylpyridine
Uniqueness
4-Amino-4,5-dimethylhexanamide is unique due to its specific structural features, such as the positioning of the amino and amide groups on a hexane backbone. This structural arrangement imparts distinct chemical and biological properties, differentiating it from other similar compounds .
Properties
Molecular Formula |
C8H18N2O |
---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
4-amino-4,5-dimethylhexanamide |
InChI |
InChI=1S/C8H18N2O/c1-6(2)8(3,10)5-4-7(9)11/h6H,4-5,10H2,1-3H3,(H2,9,11) |
InChI Key |
RILRZHQZBBWTEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(CCC(=O)N)N |
Origin of Product |
United States |
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